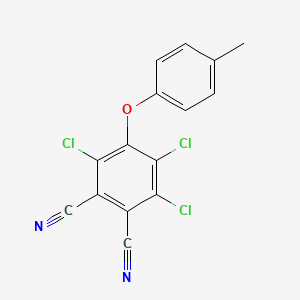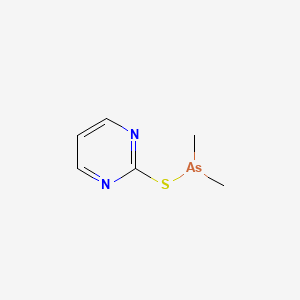
Arsinothious acid, dimethyl-, 2-pyrimidinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsinothious acid, dimethyl-, 2-pyrimidinyl ester is a chemical compound with the molecular formula C6H9AsN2S. It contains a pyrimidine ring, which is an aromatic heterocyclic compound with nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
The synthesis of Arsinothious acid, dimethyl-, 2-pyrimidinyl ester involves several steps. One common method includes the reaction of dimethylarsinic acid with 2-chloropyrimidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired ester .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Arsinothious acid, dimethyl-, 2-pyrimidinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring allows for substitution reactions, where functional groups can be introduced at specific positions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Aplicaciones Científicas De Investigación
Arsinothious acid, dimethyl-, 2-pyrimidinyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrimidine derivatives.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Arsinothious acid, dimethyl-, 2-pyrimidinyl ester involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can bind to specific sites on these targets, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .
Comparación Con Compuestos Similares
Arsinothious acid, dimethyl-, 2-pyrimidinyl ester can be compared with other pyrimidine derivatives, such as:
2-Chloropyrimidine: A precursor in the synthesis of the ester, known for its reactivity and use in organic synthesis.
Dimethylarsinic acid: Another precursor, used in various chemical reactions involving arsenic compounds.
Pyrimidine: The parent compound, widely studied for its role in nucleic acids and other biological molecules.
The uniqueness of this compound lies in its combination of arsenic and pyrimidine, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
51677-99-7 |
|---|---|
Fórmula molecular |
C6H9AsN2S |
Peso molecular |
216.14 g/mol |
Nombre IUPAC |
dimethyl(pyrimidin-2-ylsulfanyl)arsane |
InChI |
InChI=1S/C6H9AsN2S/c1-7(2)10-6-8-4-3-5-9-6/h3-5H,1-2H3 |
Clave InChI |
BESMOSULUPRXAC-UHFFFAOYSA-N |
SMILES canónico |
C[As](C)SC1=NC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
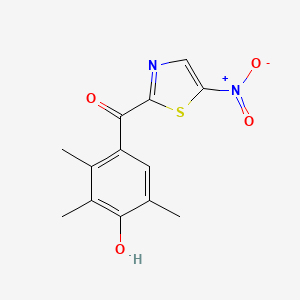

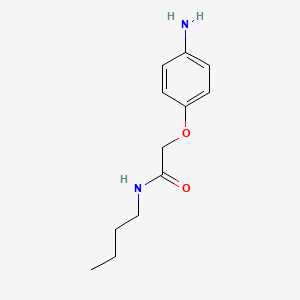
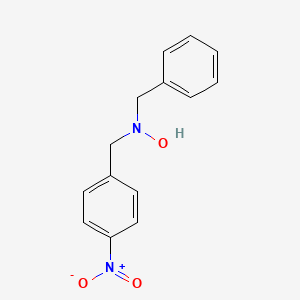
-lambda~5~-phosphane](/img/structure/B14647497.png)
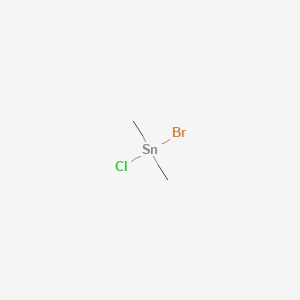
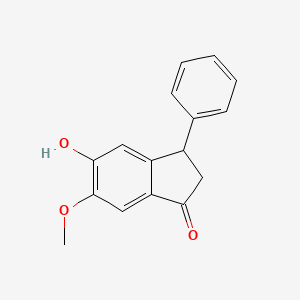
![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
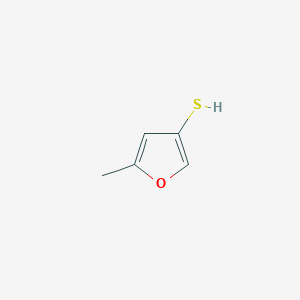
![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
